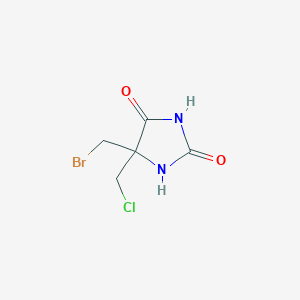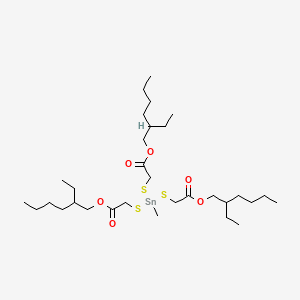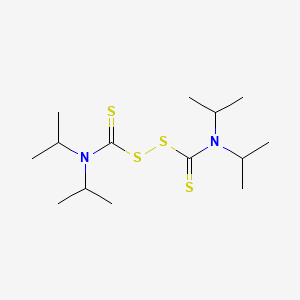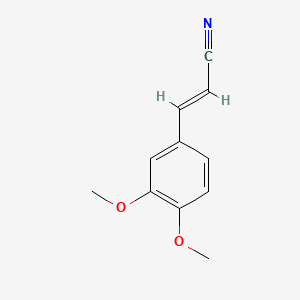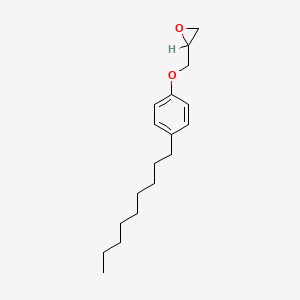
P-Nonylphenyl glycidyl ether
説明
P-Nonylphenyl glycidyl ether is an epoxy functional modifier, reactive diluent, and compatibilizer for curing agents . It is used in the preparation of patterned templates for the surface patterning of Escherichia coli (a gram-negative bacterium) and Bacillus subtilis (a gram-positive bacterium) .
Synthesis Analysis
The synthesis of P-Nonylphenyl glycidyl ether involves the reaction of phenol and epichlorohydrin in the presence of a base . This forms a halohydrin, which is then dehydrochlorinated with sodium hydroxide to form the glycidyl ether .Molecular Structure Analysis
The molecular structure of P-Nonylphenyl glycidyl ether is similar to that of polyethylene glycols (PEGs), which are synthetic polyethers available in a range of molecular weights . PEGs have the general formula of H (OCH 2 CH 2) n OH where “n” indicates the average number of oxyethylene groups .Chemical Reactions Analysis
Ethers, including P-Nonylphenyl glycidyl ether, can act as a base. They form salts with strong acids and addition complexes with Lewis acids . Ethers may react violently with strong oxidizing agents . In other reactions, which typically involve the breaking of the carbon-oxygen bond, ethers are relatively inert .Physical And Chemical Properties Analysis
P-Nonylphenyl glycidyl ether is a colorless liquid . It is slightly soluble in water .科学的研究の応用
Application in Epoxy Resin Systems
P-Nonylphenyl glycidyl ether (PGE) is primarily used as an aromatic reactive diluent in epoxy resin systems. It is included in these systems as a reactive modifier. Epoxy resins containing PGE are widely used in various applications such as protective coatings, including paints, reinforced plastic laminates and composites, in tooling, casting, and molding resins, bonding materials and adhesives, and in floorings and aggregates (Ipcs, 1999).
Sensitizing Capacity and Cross-Reactivity
A study on PGE showed it to be a strong sensitizer, indicating its potential allergenic properties. This research highlights the importance of understanding the sensitizing capacity of chemicals like PGE, especially when used in products that may come into contact with human skin or are used in consumer goods (Pontén, Zimerson, & Bruze, 2004).
Polymerization and Copolymerization
PGE has been used in various polymerization studies. For instance, copolymerization of glycidol with functionalized phenyl glycidyl ethers, including p-nitrophenyl glycidyl ether, has been explored. These copolymers are synthesized for potential applications such as nanoparticle coatings (Royappa & McDaniel, 2005). Additionally, PGE has been polymerized in miniemulsion, offering insights into the production of polyether chains and exploring the potential of ionic polymerization in miniemulsion systems (Maitre et al., 2000).
Self-Healing Materials
PGE derivatives have been investigated for their application in self-healing materials. A study demonstrated the application of poly(furfuryl glycidyl ether) homopolymers and block copolymers as self-healing materials through thermo-reversible network formation. Such materials have the ability to heal complex scratch patterns multiple times, indicating potential applications in various industrial and consumer products (Barthel et al., 2013).
Drug Delivery Systems
In the realm of biomedical applications, derivatives of PGE have been used in the synthesis of degradable and water-swellable cross-linked polymers. These polymers have potential applications in drug delivery systems and as biological materials, highlighting the versatility of PGE in both industrial and medical applications (Liu et al., 2011).
Safety And Hazards
将来の方向性
P-Nonylphenyl glycidyl ether is used extensively in epoxy formulation . It has been used for carbon dioxide absorption and other chemical reactions in addition to its use of reducing viscosity of epoxy resins . It undergoes anionic polymerization . These are then further used in coatings, sealants, adhesives, and elastomers .
特性
IUPAC Name |
2-[(4-nonylphenoxy)methyl]oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O2/c1-2-3-4-5-6-7-8-9-16-10-12-17(13-11-16)19-14-18-15-20-18/h10-13,18H,2-9,14-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVKQYWUBGXNBCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC1=CC=C(C=C1)OCC2CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10977355 | |
| Record name | 2-[(4-Nonylphenoxy)methyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10977355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
P-Nonylphenyl glycidyl ether | |
CAS RN |
6178-32-1 | |
| Record name | 2-[(4-Nonylphenoxy)methyl]oxirane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6178-32-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ((p-Nonylphenoxy)methyl)oxirane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006178321 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[(4-Nonylphenoxy)methyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10977355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [(p-nonylphenoxy)methyl]oxirane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.659 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



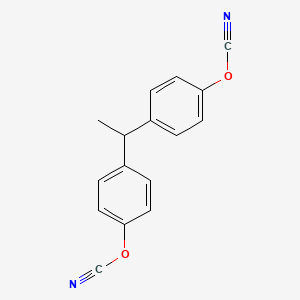
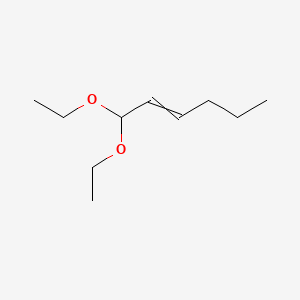
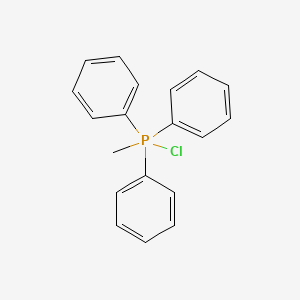
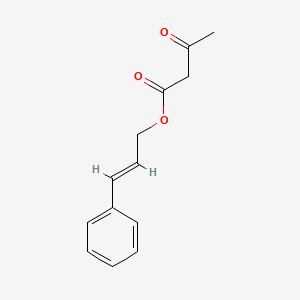
![(S)-1,2,3,4,5,6,7,8-Octahydro-1-[(4-methoxyphenyl)methyl]isoquinoline](/img/structure/B1581092.png)
